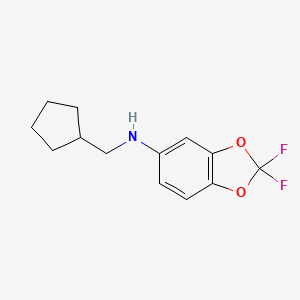
N-(Cyclopentylmethyl)-2,2-difluoro-2H-1,3-benzodioxol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(Cyclopentylmethyl)-2,2-difluoro-2H-1,3-benzodioxol-5-amine is a useful research compound. Its molecular formula is C13H15F2NO2 and its molecular weight is 255.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(Cyclopentylmethyl)-2,2-difluoro-2H-1,3-benzodioxol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.
- Molecular Formula : C13H15F2NO2
- Molecular Weight : 255.265 g/mol
- Structure : The compound features a benzodioxole moiety substituted with difluoromethyl and cyclopentyl groups, contributing to its unique biological profile .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cell proliferation and survival:
- Inhibition of Mitotic Checkpoints : The compound has been shown to inhibit the spindle assembly checkpoint, which is crucial for proper chromosome segregation during cell division. This property positions it as a potential therapeutic agent in oncology, particularly for tumors exhibiting dysregulated cell cycle control .
- Antiproliferative Effects : In vitro studies indicate that this compound exhibits significant antiproliferative effects on various cancer cell lines. These effects are likely mediated through the induction of apoptosis and disruption of mitotic processes .
Table 1: Summary of Biological Activities
Case Studies
Several case studies have investigated the biological effects of this compound:
- Study on Cancer Cell Lines : A study conducted on breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent reduction in cell viability and increased markers of apoptosis. The study utilized flow cytometry to quantify apoptotic cells and Western blotting to assess changes in protein expression related to apoptosis pathways .
- In Vivo Efficacy : In xenograft models, administration of this compound resulted in significant tumor growth inhibition compared to control groups. Histological analysis revealed reduced proliferation indices and increased apoptotic cells within the tumor microenvironment .
Properties
IUPAC Name |
N-(cyclopentylmethyl)-2,2-difluoro-1,3-benzodioxol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2/c14-13(15)17-11-6-5-10(7-12(11)18-13)16-8-9-3-1-2-4-9/h5-7,9,16H,1-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNYYWIEUOPULX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNC2=CC3=C(C=C2)OC(O3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60734591 |
Source


|
| Record name | N-(Cyclopentylmethyl)-2,2-difluoro-2H-1,3-benzodioxol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60734591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919800-25-2 |
Source


|
| Record name | N-(Cyclopentylmethyl)-2,2-difluoro-2H-1,3-benzodioxol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60734591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














